2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose

Oligosaccharide Synthesis Koenigs-Knorr Glycosylation Disaccharide Building Blocks

The α-configuration of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose ensures stereocontrol in glycosylation via neighboring-group participation, delivering β-linked products. Direct precursor to Schmidt trichloroacetimidate and Koenigs–Knorr bromide donors. CAL-B lipase shows distinct regioselectivity for chemoenzymatic deprotection. Essential for galectin-3 ligands and hepatocyte-targeted cationic liposomes. The α-anomer is functionally non-equivalent to the β-anomer or other peracetates, preserving stereochemical fidelity.

Molecular Formula C14H20O10
Molecular Weight 348.3 g/mol
CAS No. 22554-70-7
Cat. No. B1337343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose
CAS22554-70-7
Molecular FormulaC14H20O10
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
InChIKeyIEOLRPPTIGNUNP-HTOAHKCRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose (CAS 22554-70-7) – A Benchmark Anomer in Peracetylated Galactose Building Blocks for Stereocontrolled Glycosylation


2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose (CAS 22554-70-7) is a fully acetylated α-D-galactopyranose derivative characterized by four acetyl protecting groups at the 2-, 3-, 4-, and 6-positions and a free anomeric hydroxyl. With a molecular formula of C14H20O10 and a molecular weight of 348.30 g/mol , this compound exists as a crystalline solid with a reported melting point of 78.5–78.8 °C (diethyl ether) or 132–133 °C (ethanol) , depending on the solvent system. It serves as a direct precursor to key glycosyl donors, including the corresponding trichloroacetimidate and bromide (acetobromogalactose, CAS 3068-32-4), which are widely employed in Koenigs–Knorr and Schmidt glycosylation methodologies. The α-configuration at the anomeric center is critical for achieving stereocontrol in subsequent glycosylation reactions, as it enables neighboring-group participation to favor β-linked products.

Why Generic Substitution of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose (CAS 22554-70-7) Fails: Anomer-Dependent Reactivity and Regioselectivity


The interchange of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose with its β-anomer, with peracetylated derivatives of other hexoses (e.g., glucose or mannose), or with alternative glycosyl donors (e.g., pentaacetates, thioglycosides) is not functionally equivalent. The α-configuration at the anomeric center fundamentally dictates the stereochemical outcome of glycosylation reactions via neighboring-group participation, favoring the formation of 1,2-trans (β-linked) glycosides [1]. Furthermore, enzymatic deacetylation studies demonstrate that the α-anomer exhibits distinct regioselectivity compared to its β-counterpart when treated with Candida antarctica lipase-B (CAL-B) [2]. The substitution of galactose-derived building blocks with glucose or mannose analogs alters lectin binding specificity, particularly for galectin-targeting applications [3]. Therefore, direct replacement without consideration of anomeric configuration, monosaccharide identity, and protection pattern leads to altered stereochemistry, compromised regioselectivity, and potential loss of biological activity.

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose (CAS 22554-70-7): Product-Specific Quantitative Evidence for Differentiated Procurement


Glycosylation Yield Enhancement via Optimized Base Conditions: A 50% Improvement in Disaccharide Synthesis Using the α-Bromide Derivative

The α-D-galactopyranosyl bromide derivative, generated directly from 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose, demonstrates substantially improved glycosylation yields under optimized base conditions compared to earlier protocols. When condensed with ethyl 4,6-O-benzylidene-2-deoxy-1-thio-2-trichloroacetamido-β-D-glucopyranoside, the yield of the desired β-(1→3)-linked disaccharide increased from a baseline of 60% to approximately 90% through the use of 1,1′,3,3′-tetramethylurea as the base, without requiring molecular sieves [1].

Oligosaccharide Synthesis Koenigs-Knorr Glycosylation Disaccharide Building Blocks

α/β Anomeric Ratio in Synthetic Preparations: Procurement-Relevant Purity Benchmark for 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose

The anomeric purity of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose is a critical quality attribute that directly impacts the stereochemical outcome of subsequent glycosylation reactions. A representative synthetic preparation yielded the compound with an α/β anomeric ratio of 2.3:1, as determined by ¹H NMR spectroscopy [1]. This ratio serves as a procurement benchmark: material with a higher α-content provides greater stereocontrol in β-selective glycosylation via neighboring-group participation, whereas lower α-content or undefined anomeric mixtures introduce variability in glycosylation outcomes.

Anomeric Purity Synthetic Carbohydrate Chemistry Quality Control

Enzymatic Regioselectivity of α-Anomer vs. β-Anomer: Differentiated Deacetylation Outcomes with Candida antarctica Lipase-B

The α- and β-anomers of peracetylated D-galactopyranose exhibit fundamentally different regioselectivity when treated with Candida antarctica lipase-B (CAL-B). The β-anomer of D-galactose pentaacetate undergoes rapid deacetylation at the anomeric position, achieving full conversion within 3–4 hours. In contrast, the α-anomer (2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose and its corresponding pentaacetate) reacts preferentially at the 6- or 4-position rather than the anomeric center [1]. This anomer-dependent regioselectivity enables chemists to select the appropriate anomer based on the desired deprotection site in multi-step oligosaccharide syntheses.

Enzymatic Deacetylation Regioselective Deprotection Biocatalysis

Comparative Glycosylation Efficiency: α-Bromide (Acetobromogalactose) vs. β-Pentaacetate in Lewis Acid-Catalyzed Disaccharide Synthesis

The glycosylation efficiency of the α-bromide donor (2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, derived from the α-tetraacetate) was compared directly with β-pentaacetate (1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose) as an alternative donor in Lewis acid-catalyzed reactions. Under trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalysis, the β-pentaacetate reacted with methyl 2-azido-4,6-di-O-benzoyl-2-deoxy-β-D-galactopyranoside to afford the desired β-linked disaccharide in 83% yield [1]. This result provides a benchmark for comparing the α-bromide Koenigs–Knorr approach (60–90% yields depending on optimization) against the β-pentaacetate Lewis acid method, enabling selection of the most suitable donor for specific acceptor substrates.

Glycosyl Donor Comparison Lewis Acid Catalysis Disaccharide Synthesis

α/β Selectivity in Glycosylation: Product Distribution from Reactions with 2,3-Di-O-acetyl-1,6-anhydro-β-D-galactopyranose

The stereoselectivity of glycosylation using the α-bromide donor derived from 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose was quantitatively assessed in reactions with 2,3-di-O-acetyl-1,6-anhydro-β-D-galactopyranose. The reaction produced both α- and β-linked disaccharides, with the α-linked product obtained in 40% yield and the β-linked product in 30% yield, demonstrating a modest preference for the α-anomeric configuration (α/β = 1.33:1) under mercuric cyanide-promoted conditions [1]. This product distribution highlights the importance of reaction conditions and acceptor structure in dictating stereochemical outcomes.

Stereoselective Glycosylation α/β Selectivity Disaccharide Synthesis

Phase-Transfer Catalysis Efficiency: Electron-Withdrawing Substituents Enhance Glycosylation Yields with α-Bromide Donor

Under phase-transfer catalysis (PTC) conditions, the glycosylation efficiency of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with aromatic acceptors is strongly influenced by the electronic nature of the acceptor. Aromatic residues bearing electron-withdrawing groups consistently afford higher yields compared to electron-rich or unsubstituted aromatic acceptors, a trend attributed to easier deprotonation of the phenolic hydroxyl and enhanced phase transfer of the resulting phenoxide ion [1]. This structure-activity relationship enables predictable optimization of glycosylation yields in PTC-based synthetic protocols.

Phase-Transfer Catalysis Glycosylation Process Chemistry

Best Research and Industrial Application Scenarios for 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose (CAS 22554-70-7)


Stereocontrolled Synthesis of β-(1→3)-Linked Galactose-Containing Oligosaccharides

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose is the optimal precursor for generating the α-D-galactopyranosyl bromide donor (acetobromogalactose), which under Koenigs–Knorr conditions provides β-(1→3)-linked disaccharides in yields up to 90% when optimized base conditions (1,1′,3,3′-tetramethylurea) are employed [1]. This application is particularly relevant for synthesizing the β-D-Gal-(1→3)-D-GlcNAc motif found in numerous biologically important glycoconjugates. The α-configuration of the starting tetraacetate ensures neighboring-group participation, reliably delivering the 1,2-trans (β) glycosidic linkage.

Chemoenzymatic Synthesis of Selectively Deprotected Galactose Building Blocks

The α-anomer of peracetylated galactose exhibits distinct regioselectivity with Candida antarctica lipase-B (CAL-B), preferentially undergoing deacetylation at the C-6 or C-4 position rather than the anomeric center [2]. This property enables chemoenzymatic strategies that selectively expose a single hydroxyl group for further glycosylation or functionalization while maintaining protection at the anomeric position. This approach reduces the number of orthogonal protecting group manipulations required in multi-step oligosaccharide syntheses, improving overall synthetic efficiency.

Preparation of Galactosylated Drug Delivery Systems and Glycoconjugates

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose serves as a key intermediate in the synthesis of galactose-derived cationic liposomes for gene delivery applications, as exemplified by patent CN106267224A, which describes the preparation of galactose derivative cationic-liposome nanoparticles [3]. The compound is converted to the corresponding trichloroacetimidate donor for glycosylation of lipid anchors, enabling the construction of galactosylated nanocarriers that target asialoglycoprotein receptors on hepatocytes. This application leverages the well-established role of galactose residues in receptor-mediated endocytosis.

Synthesis of Galectin-Targeting Molecular Probes and Inhibitors

The compound is an essential precursor for preparing thiodigalactoside (TDG) derivatives and related selenoglycosides that serve as potent ligands for human galectin-3, a protein implicated in cancer progression, inflammation, and fibrosis [4]. Derivatization of the α-bromide donor (generated from the α-tetraacetate) with selenium nucleophiles yields ⁷⁷Se-enriched selenodigalactoside probes for NMR-based binding studies, enabling rapid monitoring of glycan–lectin interactions. The galactose specificity of galectins necessitates the use of galactose-derived rather than glucose- or mannose-derived building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.